2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Overview
Description
“2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid” is a chemical compound with the CAS Number: 103988-32-5 . It has a molecular weight of 192.21 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has fewer side reactions and a high yield, which is conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The IUPAC name of the compound is 2,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid . The InChI code is 1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13) .Chemical Reactions Analysis
Benzofuran compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .Physical and Chemical Properties Analysis
The compound has a molecular weight of 192.21 . It is in powder form and is stored at room temperature .Scientific Research Applications
Molecular Docking and Spectroscopic Properties
The structural optimization, molecular docking analysis, electronic, and vibrational properties of benzofuran-carboxylic acids derivatives, including those similar to 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, were investigated. These studies have shown that these compounds exhibit inhibitor effects against cancer and microbial diseases, highlighting their potential in pharmaceutical research and drug design. The comprehensive analysis includes DFT calculations and biological activities, pointing towards their significant role in understanding the reactivity and interaction with biological molecules (Sagaama et al., 2020).
Supramolecular Interactions
Research on 1-benzofuran-2,3-dicarboxylic acid, closely related to the subject compound, revealed its ability to form supramolecular adducts with various cations, demonstrating the compound's versatility in forming complex structures. These structures have applications in materials science and coordination chemistry, providing insight into the design of new materials with specific properties (Koner & Goldberg, 2009).
Photoreleasable Protecting Group for Carboxylic Acids
The use of dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids, including those structurally related to this compound, represents a novel approach in the field of photochemistry. This finding is crucial for developing light-sensitive drugs that can be activated at specific sites within the body, enhancing targeted therapy (Klan, Zabadal, & Heger, 2000).
Safety and Hazards
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Benzofuran derivatives are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide .
For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Properties
IUPAC Name |
2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPPKRXIAURYRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=C1C=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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